molecular formula C13H19FO2S B14372638 1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene CAS No. 90183-62-3

1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene

Katalognummer: B14372638
CAS-Nummer: 90183-62-3
Molekulargewicht: 258.35 g/mol
InChI-Schlüssel: NQLMTIOXBKKFSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene is an organic compound with the molecular formula C13H19FO2S It consists of a benzene ring substituted with a fluoro group and an ethoxy group, which is further connected to a pentane-1-sulfinyl moiety

Vorbereitungsmethoden

The synthesis of 1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 1-fluoro-2-nitrobenzene with 2-(pentane-1-sulfinyl)ethanol under basic conditions. The reaction typically proceeds as follows:

    Nucleophilic Substitution: 1-Fluoro-2-nitrobenzene reacts with 2-(pentane-1-sulfinyl)ethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reduction: The resulting nitro compound is then reduced to the corresponding amine using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H2).

    Oxidation: Finally, the amine is oxidized to the desired sulfinyl compound using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide (H2O2) or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group on the benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include bases (e.g., NaH, K2CO3), reducing agents (e.g., Pd/C, H2, LiAlH4), and oxidizing agents (e.g., m-CPBA, H2O2). The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving sulfinyl and fluoro groups.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, participating in various chemical reactions. The fluoro group can influence the compound’s reactivity and stability, affecting its overall behavior in different environments. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene can be compared with other similar compounds, such as:

    1-Fluoro-2-[2-(methylsulfinyl)ethoxy]benzene: This compound has a methyl group instead of a pentane group, which can affect its reactivity and applications.

    1-Fluoro-2-[2-(ethylsulfinyl)ethoxy]benzene:

    1-Fluoro-2-[2-(propylsulfinyl)ethoxy]benzene: This compound has a propyl group instead of a pentane group, resulting in variations in its behavior and applications.

The uniqueness of this compound lies in its specific

Eigenschaften

CAS-Nummer

90183-62-3

Molekularformel

C13H19FO2S

Molekulargewicht

258.35 g/mol

IUPAC-Name

1-fluoro-2-(2-pentylsulfinylethoxy)benzene

InChI

InChI=1S/C13H19FO2S/c1-2-3-6-10-17(15)11-9-16-13-8-5-4-7-12(13)14/h4-5,7-8H,2-3,6,9-11H2,1H3

InChI-Schlüssel

NQLMTIOXBKKFSH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCS(=O)CCOC1=CC=CC=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.